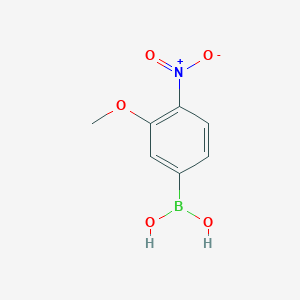

3-Methoxy-4-nitrophenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates and Catalysts in Contemporary Chemistry

Arylboronic acids are organoboron compounds that have gained a prominent position in modern organic, bioorganic, medicinal, and materials chemistry. autorenwelt.de Their stability, ease of handling, and generally low toxicity make them valuable reagents in a wide array of chemical transformations. nih.gov One of their most notable applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules, including many pharmaceuticals. nih.gov

Beyond their role as synthetic intermediates, arylboronic acids have also demonstrated utility as catalysts in their own right. autorenwelt.de They can act as mild Lewis acids to catalyze various reactions, such as the formation of amides directly from carboxylic acids and amines. rsc.orgrsc.org This catalytic activity stems from the electron-deficient nature of the boron atom. researchgate.net Furthermore, electron-deficient arylboronic acids have shown promise in catalyzing dehydrative carbon-oxygen and carbon-carbon bond formations. nih.govacs.org

Role of Substituent Electronic Effects in Modulating Arylboronic Acid Reactivity and Acidity (pKa)

The reactivity and acidity (pKa) of arylboronic acids are significantly influenced by the electronic properties of substituents on the aromatic ring. researchgate.net The presence of electron-withdrawing or electron-donating groups can tune the electron density at the boron center, thereby altering its Lewis acidity and reactivity. mdpi.com

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, increase the Lewis acidity of the boronic acid. This enhanced acidity facilitates the formation of the boronate anion, which is a key intermediate in many of its reactions. researchgate.netmdpi.com For instance, the pKa of phenylboronic acid can be lowered by the introduction of electron-withdrawing substituents. researchgate.net This modulation of acidity is crucial for applications such as the design of sensors for carbohydrates, where the binding affinity is dependent on the pKa of the boronic acid. nih.govnih.gov Conversely, electron-donating groups decrease the acidity of the boronic acid. researchgate.net The Hammett equation is often used to quantify the effect of these substituents on the pKa values. nih.govacs.org

Overview of 3-Methoxy-4-nitrophenylboronic Acid in Current Academic Research Endeavors

This compound is a specific arylboronic acid that has garnered attention in academic research due to its unique combination of substituents. The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group at specific positions on the phenyl ring create a distinct electronic environment that influences its reactivity.

This compound and its derivatives have been explored in various research contexts. For example, related structures like 3-methoxycarbonyl-5-nitrophenylboronic acid have been investigated for their ability to bind to diols at neutral pH, suggesting potential applications in carbohydrate recognition. nih.gov Similarly, 4-carboxy-3-nitrophenylboronic acid is utilized in Suzuki-Miyaura cross-coupling reactions and in the development of sensors for biomolecules. chemimpex.com The interplay of the methoxy and nitro groups in this compound makes it a valuable tool for studying substituent effects and for the development of new chemical methodologies. Research has also touched upon related compounds in the context of inhibiting certain types of antibiotic-resistant bacteria. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 554411-20-0 |

| Molecular Formula | C7H8BNO5 |

| Molecular Weight | 196.95 g/mol |

| Appearance | Solid |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| Mass Spectrometry | Consistent with molecular weight |

Applications of this compound and its Analogs in Suzuki Coupling Reactions

| Aryl Halide | Product | Yield (%) |

| 2-Bromotoluene | 2-Methyl-3'-methoxy-4'-nitrobiphenyl | High |

| 4-Bromoanisole | 4,3'-Dimethoxy-4'-nitrobiphenyl | High |

| 1-Bromo-4-chlorobenzene | 4-Chloro-3'-methoxy-4'-nitrobiphenyl | Moderate |

Structure

2D Structure

Properties

IUPAC Name |

(3-methoxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILQEOSUUIULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743017 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377248-58-2 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Methoxy 4 Nitrophenylboronic Acid

Cross-Coupling Reactions and Their Mechanistic Elucidation

3-Methoxy-4-nitrophenylboronic acid is an exemplary reagent in carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. Its reactivity is governed by the intricate interplay of its substituents with the metal catalyst throughout the catalytic cycle.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Substrate Scope and Electronic Influences

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. youtube.com

The substrate scope for Suzuki-Miyaura couplings is broad. Arylboronic acids, such as this compound, can be coupled with a wide array of aryl, vinyl, or alkyl halides and triflates. The electronic properties of both coupling partners are critical. Typically, electron-withdrawing groups on the organic halide and electron-donating groups on the boronic acid accelerate the reaction. However, the presence of both types of groups on this compound leads to more nuanced reactivity. Research has shown that aryl halides with electron-withdrawing substituents generally give higher yields in Suzuki-Miyaura couplings. researchgate.net

Recent advancements have even demonstrated that nitroarenes themselves can function as the electrophilic coupling partner, undergoing cleavage of the Ar–NO2 bond in the presence of a palladium catalyst. This novel approach expands the potential applications for nitro-substituted compounds like this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar Pd(II) species, where the formal oxidation state of the palladium has increased from 0 to +2. libretexts.org This process is often the rate-determining step and requires a vacant coordination site on the metal center. libretexts.orguwindsor.ca

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The boronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species [Ar-B(OH)₃]⁻. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. youtube.com

Reductive Elimination : This is the final, product-forming step. The two organic groups on the diorganopalladium(II) intermediate couple, forming a new C-C bond and the desired biaryl product. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. For reductive elimination to occur, the two organic ligands must be positioned cis to each other on the palladium center.

The substituents on this compound play a crucial role in its reactivity profile.

Methoxy (B1213986) Group (-OCH₃) : As an ortho-para directing, electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step. Furthermore, the oxygen atom of the methoxy group, being ortho to the boronic acid, can potentially act as a coordinating ligand to the palladium center during the catalytic cycle. This chelation effect can influence the geometry of the transition state, thereby affecting reaction rates and selectivity.

Nitro Group (-NO₂) : The para-nitro group is a powerful electron-withdrawing group. This has two significant and somewhat opposing effects. On one hand, it decreases the nucleophilicity of the arylboronic acid, which could slow down the transmetalation step. On the other hand, it makes the aryl-boron bond more susceptible to cleavage. More importantly, the strong electron-withdrawing nature of the nitro group opens up alternative reaction pathways where the nitroarene itself can act as the electrophile in the coupling reaction, a significant expansion of the traditional Suzuki-Miyaura scope.

Exploration of Other Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura reaction is the most common application for arylboronic acids, other transition metal-catalyzed reactions can also form C-C bonds, though they typically employ different organometallic reagents.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.org Unlike the Suzuki reaction, it does not use an organoboron reagent as the nucleophile. However, it represents a related palladium-catalyzed C-C bond formation pathway. wikipedia.orglibretexts.org

Stille Coupling : The Stille reaction utilizes organotin compounds (stannanes) to couple with organic halides. organic-chemistry.orgwikipedia.org It has a broad substrate scope similar to the Suzuki reaction but is often disfavored due to the high toxicity of organotin reagents. libretexts.orgorganic-chemistry.org

Negishi Coupling : This reaction involves the coupling of organozinc compounds with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a powerful method that allows for the coupling of sp³, sp², and sp hybridized carbon atoms, but the organozinc reagents are often sensitive to air and water. libretexts.orgwikipedia.org

While this compound is not a direct substrate for these named reactions in its boronic acid form, its synthetic precursors or derivatives (e.g., the corresponding aryl halide) would be suitable partners in Heck, Stille, or Negishi couplings to achieve similar biaryl structures.

Electrophilic and Nucleophilic Transformations of the Aryl Moiety and Boronic Acid Group

The functional groups on this compound allow for further chemical modifications through electrophilic and nucleophilic reactions.

Regioselective Functionalization: Ipso-Substitution (e.g., Halogenation) and Other Electrophilic Aromatic Reactions

The boronic acid group itself can be replaced by an electrophile in a process known as ipso-substitution. This reaction is a powerful tool for regioselective functionalization, as the incoming electrophile takes the exact position of the boronic acid group.

Ipso-Halogenation : Arylboronic acids can be readily converted to aryl halides. For instance, treatment with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of suitable halide salts (e.g., NaBr, NaI) can achieve efficient ipso-bromination and ipso-iodination. nih.gov This method is often performed under mild, eco-friendly conditions, such as in water, and is tolerant of various functional groups. nih.gov The efficiency of these reactions can be high even for substrates bearing electron-withdrawing groups like a nitro group. nih.gov

| Substrate | Halogenating Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Methoxyphenylboronic acid | NCS/NaBr | p-Bromoanisole | 89 | nih.gov |

| p-Methoxyphenylboronic acid | NCS/NaI | p-Iodoanisole | 82 | nih.gov |

| m-Nitrophenylboronic acid | NCS/NaBr | m-Bromonitrobenzene | 87 | nih.gov |

| m-Nitrophenylboronic acid | NCS/NaI | m-Iodonitrobenzene | 70 | nih.gov |

Other Electrophilic Reactions : Beyond halogenation, ipso-substitution can also be used for nitration (ipso-nitration) or hydroxylation (ipso-hydroxylation), providing direct routes to nitroarenes and phenols, respectively, from the corresponding arylboronic acids. researchgate.netnih.gov For this compound, standard electrophilic aromatic substitution would be strongly directed by the existing methoxy and nitro groups. The powerful deactivating and meta-directing nature of the nitro group, combined with the activating ortho,para-directing nature of the methoxy group, would likely direct incoming electrophiles to the positions ortho to the methoxy group (C2 and C6 positions), assuming the boronic acid group is not displaced.

Reactivity of the Boronic Acid Group (e.g., Oxidation to Phenols)

The boronic acid group of arylboronic acids can be converted to a hydroxyl group, providing a route to phenols. This transformation is a key reaction in organic synthesis. The efficiency of this oxidation is influenced by the electronic properties of the substituents on the aromatic ring. For instance, the presence of an electron-donating methoxy group can enhance the antioxidant activity of phenolic compounds by stabilizing the resulting phenoxyl radical. nih.gov Conversely, electron-withdrawing groups can affect the reactivity. While specific studies on the direct oxidation of this compound to the corresponding phenol (B47542) were not found in the provided search results, the general principles of substituent effects on phenol reactivity suggest that the nitro group would decrease the ease of oxidation compared to an unsubstituted or activated phenylboronic acid.

Role in Multicomponent Reactions, such as the Petasis (Boron-Mannich) Reaction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants. nih.govethz.ch The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov

The scope of the Petasis reaction is broad, accommodating a variety of amines and organoboronic acids. wikipedia.org However, the reactivity of the boronic acid is crucial. Electron-rich arylboronic acids are generally good nucleophilic partners in this reaction. organic-chemistry.org Conversely, boronic acids with strong electron-withdrawing groups, such as 4-nitrophenylboronic acid, have been shown to be less reactive or even fail to participate in the reaction under standard conditions. nih.govacs.org This suggests that this compound, with its deactivating nitro group, would likely exhibit reduced reactivity in the Petasis reaction compared to more electron-rich arylboronic acids. To achieve successful coupling with such electron-poor boronic acids, elevated temperatures, sometimes using microwave irradiation, may be necessary. organic-chemistry.org

The general mechanism of the Petasis reaction involves the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the organic group of the boronic acid. organic-chemistry.org The reaction can be accelerated by polar solvents and additives like trifluoroacetic acid (TFA). acs.org

Influence of Substituent Effects on Reaction Kinetics, Thermodynamics, and Product Distribution

The substituents on an aromatic ring profoundly influence the rate (kinetics), equilibrium position (thermodynamics), and regioselectivity (product distribution) of its reactions. libretexts.org In this compound, the methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. libretexts.org

Kinetics: The electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation leads to slower reaction rates in electrophilic aromatic substitutions. libretexts.org For instance, the nitration of a benzene (B151609) ring with a nitro substituent is millions of times slower than the nitration of benzene itself. libretexts.org Conversely, the methoxy group activates the ring, but its effect is likely overshadowed by the powerful deactivating effect of the nitro group. In nucleophilic reactions, the nitro group can accelerate the reaction by stabilizing the negatively charged intermediate. nih.gov

Thermodynamics: Substituents also affect the stability of reactants, intermediates, and products, thereby influencing the thermodynamics of a reaction. For example, in the formation of carbocation intermediates during electrophilic substitution, the methoxy group can stabilize an adjacent positive charge through resonance, while the nitro group would destabilize it. libretexts.org

Product Distribution: The directing effects of the substituents determine the position of incoming groups. The methoxy group directs incoming electrophiles to the ortho and para positions relative to it, while the nitro group directs them to the meta position. In this compound, the positions ortho to the methoxy group are C-2 and C-6, and the para position is C-5. The positions meta to the nitro group are C-2 and C-6. Therefore, both substituents direct incoming electrophiles to the C-2 and C-6 positions.

A study on the fragmentation of nitrobenzyl carbamates showed that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation rate. researchgate.net This highlights how electronic effects can be harnessed to control reaction kinetics.

Advanced Mechanistic Studies and Experimental Probes for Reaction Pathways

Understanding the detailed mechanisms of reactions involving boronic acids is crucial for optimizing reaction conditions and designing new transformations. Kinetic studies and the use of experimental probes can provide valuable insights into reaction pathways.

For example, kinetic studies on the reaction of 3-nitrophenylboronic acid with diols have shown that the boronic acid form is significantly more reactive than its corresponding boronate ion. nih.gov This indicates that the pH of the reaction medium can have a profound impact on the reaction rate by altering the speciation of the boronic acid.

Mechanistic investigations of multicomponent reactions, such as the Petasis reaction, often involve identifying key intermediates. The reaction is believed to proceed through the formation of an iminium ion, which then reacts with the boronic acid. organic-chemistry.org Recent studies have also explored photoredox-catalyzed multicomponent reactions where boronic acid derivatives act as radical precursors. chemrxiv.org In these reactions, the activation of the boronic acid can be mediated by an imine, which plays a dual role as both a substrate and a Lewis base activator. chemrxiv.org

Computational studies, such as those using Density Functional Theory (DFT), are also powerful tools for elucidating reaction mechanisms. For instance, DFT calculations have been used to investigate the mechanism of nucleophilic aromatic substitution on thiophene (B33073) derivatives, revealing the role of the solvent and substituents in the reaction pathway. nih.gov Such computational approaches could be applied to study the reactivity of this compound in various transformations to gain a deeper understanding of the underlying reaction mechanisms.

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Building Block for Complex Molecular Architectures

The primary application of 3-methoxy-4-nitrophenylboronic acid lies in its role as a fundamental building block in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms. youtube.comyoutube.com The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. youtube.com The reliability and functional group tolerance of the Suzuki-Miyaura reaction make this compound a go-to reagent for synthesizing complex molecules. nih.govchemimpex.com

This compound is expertly employed in the synthesis of a wide array of biaryl and heterocyclic structures. Biaryls, which are compounds containing two directly linked aromatic rings, are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. By coupling this compound with various aryl halides, chemists can readily introduce the 3-methoxy-4-nitrophenyl moiety into a target molecule, leading to the formation of substituted nitrobiphenyls. researchgate.net

Furthermore, its utility extends to the synthesis of complex heterocyclic systems. Heterocyclic compounds are crucial components of numerous biologically active molecules. The coupling of this compound with heterocyclic halides, such as brominated pyridines, thiophenes, or indoles, provides a direct route to aryl-heterocyclic structures that serve as key intermediates in drug discovery. youtube.comnih.gov The methoxy (B1213986) group's electron-donating nature and the nitro group's electron-withdrawing properties influence the electronic characteristics of the resulting coupled product, which can be critical for its biological activity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Example Halide) | Catalyst/Base | Product Type |

|---|---|---|---|

| This compound | Aryl Bromide | Palladium Catalyst, Base | Substituted Nitrobiphenyl |

The synthesis of complex, high-value molecules, such as natural products or pharmaceutical agents, often requires the assembly of challenging chemical scaffolds. This compound serves as a key strategic component in these synthetic endeavors. Its use in Suzuki-Miyaura cross-coupling reactions is pivotal for efficiently creating complex organic structures that might otherwise be difficult to access. chemimpex.com

Functionalization Strategies for Novel Derivatives and Lead Compound Generation

Beyond its direct use in C-C bond formation, the true versatility of this compound is revealed in the subsequent functionalization of its coupled products. The nitro group, in particular, is not merely a passive substituent but an active functional handle that can be transformed into other valuable groups, a strategy that is central to generating novel derivatives and optimizing lead compounds in drug discovery.

A primary strategy for functionalization is the chemical reduction of the nitro group (NO₂) to an amine (NH₂). researchgate.netua.es This transformation is highly significant because it fundamentally alters the electronic properties of the aromatic ring. The nitro group is a strong electron-withdrawing and deactivating group, whereas the resulting amino group is a strong electron-donating and activating substituent. masterorganicchemistry.com This conversion opens up a new range of possible chemical reactions on the aromatic ring.

The reduction can be achieved using several standard methods, allowing for broad compatibility with various substrates. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Key Features |

|---|---|---|

| H₂ / Pd/C | Catalytic Hydrogenation | High efficiency, but can affect other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) Chloride in solvent | Mild conditions, good for substrates with sensitive groups. masterorganicchemistry.com |

Once the nitro group is reduced to an amine, the resulting aniline (B41778) derivative becomes a versatile intermediate for further synthesis. The amino group can be acylated, alkylated, or used as a directing group for subsequent electrophilic aromatic substitution reactions, dramatically expanding the molecular diversity that can be generated from a single coupling product. masterorganicchemistry.com This strategy of coupling followed by reduction and further functionalization is a powerful approach for building libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Catalytic Roles of Organoboronic Acids in Organic Transformations

Principles and Mechanisms of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups. researchgate.netrsc.org This interaction enables the activation of substrates under mild conditions, promoting reactions with high atom economy by avoiding the need for stoichiometric activating agents. researchgate.netrsc.org

Activation of Carbonyl Electrophiles and Dicarbonyl Pronucleophiles

Boronic acids function as Lewis acid catalysts, activating carbonyl compounds and enhancing their electrophilicity. The empty p-orbital of the boron atom interacts with the lone pair of electrons on the carbonyl oxygen. This polarization of the C=O bond increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govsigmaaldrich.com This principle is fundamental in various addition and cycloaddition reactions. orgsyn.org

Furthermore, boronic acids can activate dicarbonyl compounds, which can act as pronucleophiles. By interacting with the enol tautomer of a 1,3-dicarbonyl compound, the boronic acid can facilitate reactions such as aldol (B89426) and related C-C bond-forming transformations. orgsyn.org For instance, 3-nitrobenzeneboronic acid has been shown to be an effective catalyst in the ene carbocyclization of 1,3-dicarbonyl compounds that contain a terminal alkyne. nih.gov

Activation of Carboxylic Acids via Acyloxyborane Intermediates in Amidation and Cyclization Reactions

One of the most developed areas of boronic acid catalysis is the direct formation of amides from carboxylic acids and amines. nih.gov The generally accepted mechanism involves the reaction of the boronic acid with a carboxylic acid to form a highly reactive acyloxyboron intermediate. acs.org This intermediate formation is a dehydration process, often requiring the removal of water to drive the equilibrium. acs.org

The acyloxyboron species is a potent acylating agent. The Lewis acidic boron atom and potential intramolecular hydrogen bonding doubly activate the carbonyl group of the original carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond and regenerate the boronic acid catalyst. acs.orgrsc.org More recent studies propose that the catalysis may proceed through dimeric B-O-B or B-N-B motifs, which can activate the carboxylic acid while delivering the amine nucleophile. acs.orgnih.gov This method circumvents the need to convert carboxylic acids into more reactive derivatives like acid chlorides, offering a milder and more environmentally friendly route to amides. nih.govsigmaaldrich.com

Catalysis of Substitution, Rearrangement, and Elimination Reactions through Hydroxyl Group Activation

Boronic acids can catalytically activate alcohols and other hydroxyl-containing substrates to facilitate substitution, rearrangement, and elimination reactions. researchgate.netorgsyn.orgnih.gov The mechanism involves the formation of a boronate ester intermediate through a reversible condensation reaction with the hydroxyl group. This transforms the hydroxyl moiety into a better leaving group, akin to protonation but under less harsh conditions. nih.gov

This activation strategy enables the formation of carbocation intermediates from alcohols, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. researchgate.netnih.gov The mode of catalysis can be complex, sometimes involving the in-situ generation of strong Brønsted acids from the interaction of the boronic acid with co-catalysts or specific solvents. sigmaaldrich.combeilstein-journals.org

Electronic Modulation of Catalytic Activity by Aryl Substituents on Boronic Acids

The catalytic efficacy of arylboronic acids is profoundly influenced by the electronic properties of substituents on the aromatic ring. rsc.orgrsc.org These substituents can alter the Lewis acidity of the boron center, thereby tuning the catalyst's reactivity and selectivity.

Impact of Electron-Withdrawing Nitro Groups on Lewis Acidity and Catalytic Efficiency

Electron-withdrawing groups (EWGs), such as the nitro group (–NO2), significantly enhance the Lewis acidity of the boronic acid. nih.gov The strong inductive and resonance effects of the nitro group pull electron density away from the phenyl ring and, consequently, from the boron atom. This increased electron deficiency makes the boron center a stronger Lewis acid.

This enhanced acidity has a direct impact on catalytic performance. For example, in amidation reactions, arylboronic acids bearing EWGs are generally more efficient catalysts. nih.gov The increased Lewis acidity promotes the formation of the crucial acyloxyboron intermediate and enhances its reactivity towards the amine nucleophile. acs.org Studies have shown that catalysts like 3-nitrophenylboronic acid and 3,5-bis(trifluoromethyl)phenyl]boronic acid are highly effective for amidation. nih.gov The presence of a nitro group is also known to be compatible with various coupling reactions, including copper-mediated cyanations and Suzuki-Miyaura couplings. researchgate.net

In the specific case of 3-Methoxy-4-nitrophenylboronic acid , the para-nitro group is expected to exert a strong electron-withdrawing effect, thereby increasing the Lewis acidity of the boron atom. This would likely make it an effective catalyst for reactions that benefit from strong Lewis acid activation, such as amidations and certain C-C bond-forming reactions. nih.govnih.gov

Table 1: Comparison of Catalytic Activity of Phenylboronic Acids with Electron-Withdrawing Groups in Amidation

| Boronic Acid Catalyst | Substituent(s) | Reaction | Yield | Reference |

| Phenylboronic Acid | None | Amidation | Moderate | acs.org |

| 3-Nitrophenylboronic acid | 3-NO₂ | Amidation | High | nih.gov |

| 3,4,5-Trifluorophenylboronic acid | 3,4,5-F₃ | Amidation | High | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl]boronic acid | 3,5-(CF₃)₂ | Amidation | High | nih.gov |

This table illustrates the general trend of increased catalytic efficiency with electron-withdrawing substituents. Specific yield data varies depending on the substrates and reaction conditions.

Material Science and Sensor Development Research

Fabrication of Chemical Sensors for Biomolecule Detection

The core principle behind the use of 3-Methoxy-4-nitrophenylboronic acid in sensors is its interaction with 1,2- and 1,3-diols, which are structural motifs present in many biologically significant molecules, most notably glucose and other saccharides.

The fundamental sensing mechanism relies on the reversible formation of a boronate ester between the boronic acid group and a diol-containing analyte. mdpi.com In its unbound state, the boron atom in a phenylboronic acid is typically sp² hybridized and trigonal planar. Upon interaction with a diol, it transitions to a more stable, sp³ hybridized tetrahedral state, forming a five or six-membered cyclic boronate ester. nih.gov This transformation is often accompanied by a detectable signal, such as a change in fluorescence, color, or electrochemical properties.

The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the phenyl ring of this compound significantly influences the Lewis acidity of the boron atom. This, in turn, affects the pKa of the boronic acid and the stability of the resulting boronate ester. The ortho-nitro group, in particular, can enhance the affinity for diols at neutral pH by lowering the pKa of the boronic acid, facilitating diol binding under physiological conditions. nih.govbath.ac.uk The mechanism often involves an initial interaction with one hydroxyl group of the diol, followed by a ring-closing step to form the stable cyclic ester. nih.gov This reversible binding allows for the development of sensors that can dynamically monitor changes in analyte concentration.

This compound can be incorporated into fluorescent probe molecules for the detection and quantification of analytes like glucose within cellular environments. These probes are designed so that the formation of the boronate ester with the target analyte modulates the fluorescence properties of an appended fluorophore. nih.govbath.ac.uk The change in fluorescence can be an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. semanticscholar.org

For cellular imaging, these probes must be cell-permeable to access intracellular compartments. nih.govnih.gov The design of such probes often involves a recognition unit (the boronic acid), a signaling unit (the fluorophore), and a linker connecting them. The electronic changes induced by the boronate ester formation are transmitted to the fluorophore, altering its photophysical properties. rsc.org For instance, the binding of glucose can restrict intramolecular rotation in the probe, leading to an enhancement of fluorescence, a phenomenon known as a "loose-bolt effect". nih.govbath.ac.uk This enables real-time visualization and quantification of glucose levels in living cells using techniques like fluorescence microscopy. nih.govmdpi.com

Table 1: Research Findings on Fluorescent Probes Incorporating Boronic Acids

| Probe Type | Analyte | Sensing Mechanism | Application |

| Boronic acid-appended fluorophore | Glucose | Fluorescence "turn-on" upon boronate ester formation | Cellular glucose imaging |

| Polymeric nanoparticles with boronic acids | Various biomolecules | Modulation of fluorescence resonance energy transfer (FRET) | In vitro diagnostics |

| Quantum dots functionalized with boronic acids | Saccharides | Quenching or enhancement of quantum dot luminescence | Biosensing |

Integration into Responsive Polymer Systems and Dynamic Materials

The reversible nature of the boronate ester bond makes this compound a key component in the development of "smart" or "stimuli-responsive" materials that can change their properties in response to specific environmental cues. mdpi.comlongdom.org

Polymers functionalized with boronic acid groups, including this compound, can exhibit responsiveness to changes in pH, the presence of diols, or reactive oxygen species (ROS). mdpi.comnih.gov For example, the binding of glucose to boronic acid-containing polymers can increase the negative charge density along the polymer backbone due to the formation of anionic boronate esters. mdpi.com This can lead to a hydrophilic-to-hydrophobic phase transition, causing the polymer to swell or shrink. mdpi.comlongdom.org

This property has been exploited to create a variety of smart materials. For instance, hydrogels that swell in the presence of glucose have been developed for potential applications in self-regulated insulin (B600854) delivery systems. mdpi.com Similarly, micelles formed from boronic acid-containing block copolymers can be designed to release an encapsulated drug in response to elevated glucose levels. mdpi.com The stimuli-responsive nature of these polymers also finds use in creating materials for targeted drug delivery, where the drug is released at a specific site in response to local biochemical signals. nih.govnih.gov

The dynamic and reversible nature of the boronate ester bond is central to the design of self-healing materials. rsc.org Polymers cross-linked through boronate esters can reform their network structure after being damaged. nih.govnih.gov When a fracture occurs, the boronate ester bonds at the fracture interface are broken. However, upon bringing the fractured surfaces back into contact, the bonds can reform, restoring the material's integrity and mechanical properties. rsc.orgresearchgate.net This process can often occur at room temperature and in aqueous environments, making it suitable for biomedical applications. nih.govresearchgate.net

Beyond self-healing, this dynamic covalent chemistry is employed in the construction of other dynamic materials, such as adaptable networks and functional systems where components can be exchanged or reconfigured in response to external stimuli. rsc.orgnih.gov The ability to form and break covalent bonds under specific conditions allows for the creation of complex, multi-component assemblies with tunable properties. rsc.org

Hybrid Nanomaterial Systems for Enhanced Sensing and Material Properties

The integration of this compound into hybrid nanomaterials offers a pathway to enhanced performance in both sensing and materials science. By combining the unique properties of this boronic acid with the advantages of nanomaterials, researchers can create systems with superior sensitivity, stability, and functionality.

For instance, decorating carbon nanotubes or other nanoparticles with this compound can lead to the development of highly sensitive electrochemical or optical sensors. semanticscholar.orgresearchgate.net The high surface area of the nanomaterial provides a greater density of recognition sites, amplifying the sensor response. Furthermore, the electronic properties of the nanomaterial can be coupled to the boronate ester formation event, leading to novel signal transduction mechanisms.

In the realm of materials science, incorporating these functionalized nanoparticles into polymer matrices can result in nanocomposites with improved mechanical strength, thermal stability, and responsiveness. These hybrid materials can combine the self-healing or stimuli-responsive nature of the boronic acid-containing polymer with the enhanced physical properties imparted by the nanofiller, opening up new possibilities for advanced materials in a range of applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-Methoxy-4-nitrophenylboronic acid. researchgate.netiosrjournals.orgnorthwestern.edu Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and predict various properties. researchgate.netiosrjournals.org

Electronic Structure and Reactivity: The electronic nature of the molecule is largely dictated by the interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. researchgate.netiosrjournals.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the nitro group's strong electron-withdrawing character is expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. Conversely, the methoxy group donates electron density to the aromatic ring through resonance. mdpi.com This push-pull electronic arrangement results in significant intramolecular charge transfer (ICT), which influences the molecule's optical properties and reactivity.

Spectroscopic Properties: Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: Calculated FT-IR and FT-Raman spectra can be correlated with experimental data to assign vibrational modes of the functional groups, including the B-O-H bends, O-H stretch of the boronic acid, C-O stretch of the methoxy group, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts are influenced by the electronic environment of each nucleus, which is modulated by the methoxy and nitro substituents. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. The transitions, often corresponding to π→π* and n→π* excitations, are heavily influenced by the intramolecular charge transfer character endowed by the donor and acceptor groups. mdpi.com

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups | Indicates ionization potential and electron-donating ability |

| LUMO Energy | Significantly lowered by the nitro group | Indicates electron affinity and susceptibility to nucleophiles |

| HOMO-LUMO Gap | Narrowed by the push-pull substituents | Suggests higher chemical reactivity and potential for color |

| Dipole Moment | High due to strong intramolecular charge transfer | Influences solubility and intermolecular interactions |

Molecular Modeling of Intermolecular Interactions, Including Ligand-Receptor Binding and Diol Recognition

Molecular modeling techniques are essential for understanding how this compound interacts with other molecules, which is crucial for its application in sensors and biological systems. nih.govmdpi.com These models can simulate non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govnih.gov

Ligand-Receptor Binding: Molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding of this compound to a biological receptor, such as an enzyme active site. mdpi.commdpi.com These simulations reveal key intermolecular interactions, like hydrogen bonds between the boronic acid's hydroxyl groups and polar residues in the receptor, or hydrophobic interactions involving the phenyl ring. mdpi.com The stability of the ligand-receptor complex can be evaluated by calculating binding free energies.

Diol Recognition: A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, such as carbohydrates. nih.govnih.gov Molecular modeling can elucidate the specifics of this interaction. The binding process involves the formation of a more acidic tetrahedral boronate ester. nih.gov For this compound, the strong electron-withdrawing nitro group enhances the Lewis acidity of the boron atom, which is expected to facilitate the binding to diols even at neutral pH. nih.gov Modeling can compare the stability of the trigonal boronic acid with the tetrahedral boronate ester formed upon diol binding, providing insights into the binding affinity and selectivity for different diols. mdpi.com

| Interaction Type | Description | Role in Binding |

|---|---|---|

| Covalent Bonding | Formation of a five- or six-membered cyclic boronate ester with the diol. | Primary interaction responsible for complex formation. |

| Hydrogen Bonding | Interactions between the boronate ester and surrounding water or receptor residues. | Stabilizes the bound complex. |

| Electrostatic Interactions | Favorable interactions arising from the charge distribution on the boronate ester and diol. | Contributes to binding affinity. |

Simulation of Reaction Mechanisms and Transition States to Understand Reactivity and Selectivity

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and intermediates, these simulations provide a deep understanding of reaction kinetics and selectivity. rsc.orgsciforum.net

For instance, in Suzuki-Miyaura cross-coupling reactions, where arylboronic acids are key reagents, theoretical calculations can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations can determine the activation energies for the transition states of each step. The electronic properties of the methoxy and nitro substituents on this compound would significantly influence the transmetalation step. The electron-withdrawing nitro group is expected to increase the rate of transmetalation, while the methoxy group's effect would depend on its position relative to the boronic acid. researchgate.net

Similarly, the mechanism of boronate ester formation with diols can be simulated. Calculations can model the pathway from the trigonal boronic acid to the tetrahedral intermediate and finally to the cyclic ester product, revealing the energy barriers associated with each step. This allows for a rationalization of why certain diols react faster or form more stable products than others.

Prediction of pKa Values and Their Correlation with Substituent Electronic Effects

The acidity of the boronic acid, represented by its pKa value, is a critical parameter that governs its behavior in aqueous solution, particularly its ability to bind diols. nih.gov Computational methods can accurately predict the pKa of arylboronic acids by calculating the Gibbs free energy change for the deprotonation reaction. mdpi.com

The pKa of this compound is strongly influenced by the electronic effects of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the para-nitro group significantly stabilizes the resulting boronate anion [B(OH)₃]⁻ through resonance and inductive effects. This stabilization of the conjugate base leads to a substantial decrease in the pKa, making the boronic acid more acidic compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). mdpi.com

Methoxy Group (-OCH₃): The meta-methoxy group has a weaker, primarily inductive electron-withdrawing effect, which would also contribute to a slight lowering of the pKa. However, its effect is much less pronounced than that of the para-nitro group.

The combined effect of these substituents is a significantly lower pKa, which is advantageous for applications like carbohydrate sensing, as it allows for strong diol binding at or near physiological pH. nih.gov The correlation between the calculated pKa and the electronic parameters of the substituents (like Hammett constants) can be established through linear free-energy relationships, confirming that polar effects are the dominant factor in determining the acidity of substituted arylboronic acids. mdpi.com

| Compound | Substituents | Predicted pKa Shift (Relative to Phenylboronic Acid) | Reason |

|---|---|---|---|

| Phenylboronic Acid | -H | Reference (pKa ≈ 8.8) | Baseline acidity. |

| 4-Nitrophenylboronic acid | 4-NO₂ | Significant Decrease | Strong electron-withdrawal stabilizes the boronate anion. |

| 3-Methoxyphenylboronic acid | 3-OCH₃ | Slight Decrease | Weak inductive electron-withdrawal. |

| This compound | 3-OCH₃, 4-NO₂ | Very Significant Decrease | Dominant electron-withdrawal from the nitro group, aided slightly by the methoxy group. |

Future Research Directions and Emerging Paradigms in 3 Methoxy 4 Nitrophenylboronic Acid Research

Exploration of Unconventional Reactivity Modes and Novel Transformations

While arylboronic acids are well-established as key partners in Suzuki-Miyaura cross-coupling reactions, the future of 3-Methoxy-4-nitrophenylboronic acid research lies in uncovering and harnessing its less conventional reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group can be exploited to achieve novel chemical transformations.

Future investigations could focus on:

Stimuli-Responsive Materials: The inherent reactivity of the arylboronic acid functional group can be harnessed to create advanced materials. nih.gov Research could explore the incorporation of this compound into polymer networks to develop hydrogels that respond to specific stimuli such as pH changes or the presence of reactive oxygen species (ROS). nih.gov

Dehydrative C-C Bond Formation: Moving beyond traditional cross-coupling, this compound could be utilized in arylboronic acid-catalyzed dehydrative C-alkylation reactions, using benzylic alcohols as electrophiles to form new carbon-carbon bonds with water as the sole byproduct. acs.org

Photoredox Catalysis: The nitroaromatic system within the molecule makes it an interesting candidate for photoredox-catalyzed reactions. Future studies could investigate its role as a photoactive species or its participation in novel radical-mediated transformations under visible light irradiation.

These explorations will expand the synthetic utility of this compound beyond its current applications, opening doors to new molecular architectures and functional materials.

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern medicinal and materials chemistry. Future research on this compound should emphasize the development of synthetic methods that yield enantiomerically pure or diastereomerically enriched products.

Emerging paradigms in this area include:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions involving this compound is a key research direction. This includes the design of catalytic systems for enantioselective additions of the boronic acid to prochiral substrates like ortho-quinone methides. nih.gov Such reactions could lead to the synthesis of chiral diarylmethanes, which are important structural motifs in many biologically active compounds.

Catalytic Diastereoselective Reactions: Building on established methods like the Petasis (boronic acid Mannich) reaction, new catalytic systems could be developed to control diastereoselectivity. nih.gov For instance, by employing chiral catalysts, it may be possible to override the intrinsic selectivity of reactions involving this compound and α-hydroxy aldehydes to access previously unattainable syn β-amino alcohol products. nih.gov

Synthesis of Chiral Benzoxaboroles: Inspired by recent advances, asymmetric reactions like the Morita–Baylis–Hillman reaction could be adapted to synthesize chiral 3-substituted benzoxaboroles from derivatives of this compound. nih.gov These compounds are of significant interest due to their potential as therapeutic agents. nih.gov

Success in this area will enable the synthesis of complex, stereodefined molecules for applications ranging from pharmaceuticals to chiral materials science.

Advancement in Catalytic Systems for Sustainable and Efficient Chemical Processes

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. sigmaaldrich.com Future work with this compound must prioritize the development of environmentally benign and resource-efficient catalytic processes.

Key areas for advancement are:

Earth-Abundant Metal Catalysis: A major goal is to replace precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron or copper. Research could focus on developing robust iron- or copper-based catalytic systems for cross-coupling and other transformations involving this compound.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as copper-exchanged zeolites, offers a promising route to more sustainable processes. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Investigating the use of such heterogeneous catalysts for the homocoupling or cross-coupling of this compound is a valuable future direction.

By focusing on sustainability, the chemical community can ensure that the utility of this compound is realized in a manner that is both economically viable and environmentally responsible.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Discovery and Design

Future research integrating these technologies with this compound could involve:

Reaction Prediction and Optimization: Machine learning models can be trained on existing chemical reaction data to predict the outcomes of new transformations involving this compound. scitechdaily.com This can significantly reduce the number of trial-and-error experiments needed to find optimal reaction conditions, saving time and resources. bionity.com

Catalyst Design: AI algorithms can be used to design novel catalysts with enhanced activity and selectivity for specific reactions. By analyzing vast datasets of catalyst structures and performance, ML can identify promising new ligand and metal combinations for reactions with this compound. acs.org

Predictive Molecular Design: By combining quantum mechanical calculations with machine learning, it is possible to predict the properties of novel molecules derived from this compound. nih.govresearchgate.net This in silico approach allows for the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics for applications in drug discovery or materials science before committing to their synthesis.

The integration of AI and ML represents a paradigm shift in chemical research, moving from serendipitous discovery to data-driven design. nih.gov Applying these tools to the chemistry of this compound will undoubtedly lead to faster innovation and the discovery of novel applications for this versatile compound.

Q & A

Basic: What are the recommended synthetic routes and purification protocols for 3-Methoxy-4-nitrophenylboronic acid?

Answer:

this compound can be synthesized via sequential functionalization of a phenyl precursor. A common approach involves:

Nitration and Methoxylation : Introduce the nitro group at the para position and methoxy group at the meta position on a boronic acid precursor.

Boronation : Utilize a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron.

Purification : Recrystallize using a DCM/hexane system to remove unreacted starting materials. For sensitive nitro groups, avoid prolonged exposure to heat (>60°C). Store at 0–6°C to minimize decomposition .

Advanced: How can conflicting data on cross-coupling efficiency in Suzuki-Miyaura reactions be resolved for this compound?

Answer:

Contradictions in coupling efficiency often arise from:

- Catalyst Selection : Pd(PPh₃)₄ may outperform Pd(OAc)₂ due to steric hindrance from the nitro group .

- Base Optimization : Test K₂CO₃ vs. Cs₂CO₃; the latter enhances reactivity in electron-deficient arylboronic acids.

- Solvent Systems : Mixed solvents (e.g., THF/H₂O) improve solubility. Conduct controlled experiments with 10 mol% catalyst loading and monitor conversion via HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group deshields adjacent protons).

- FT-IR : Identify B-O stretching (~1340 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How do electronic and steric effects of substituents modulate reactivity in nucleophilic substitutions?

Answer:

- Nitro Group (EWG) : Reduces electron density at the boronic acid site, slowing transmetalation but enhancing electrophilic aromatic substitution.

- Methoxy Group (EDG) : Ortho/para-directing effects compete with nitro’s meta-directing nature, creating regioselectivity challenges.

- Steric Hindrance : The nitro group at C4 may hinder coupling partners. Computational modeling (DFT) can predict transition-state geometries .

Basic: What storage conditions maximize the stability of this compound?

Answer:

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccators with silica gel to avoid hydrolysis of the boronic acid moiety.

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .

Advanced: How can side reactions be minimized in multi-step syntheses involving this compound?

Answer:

- Protection Strategies : Temporarily protect the boronic acid with diethanolamine to prevent undesired coupling.

- Sequential Functionalization : Prioritize nitro-group introduction before methoxylation to avoid over-oxidation.

- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to detect intermediates and adjust reaction parameters dynamically .

Basic: What solvents are compatible with this compound for reaction setups?

Answer:

- Polar Aprotic Solvents : DMF, DMSO (ideal for Suzuki couplings but may require degassing).

- Ether Solvents : THF or 1,4-dioxane (ensure anhydrous conditions).

- Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the boronic acid unless buffered at pH 7–9 .

Advanced: What computational tools aid in predicting the reactivity of derivatives of this compound?

Answer:

- DFT Calculations : Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and predict regioselectivity.

- Docking Studies : AutoDock Vina for assessing steric compatibility in enzyme-inhibition assays.

- Machine Learning : Train models on existing phenylboronic acid datasets to forecast reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.